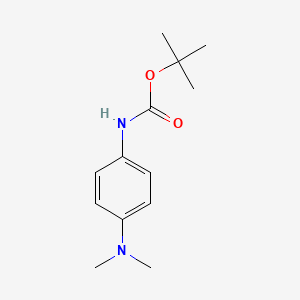

Tert-butyl 4-(dimethylamino)phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

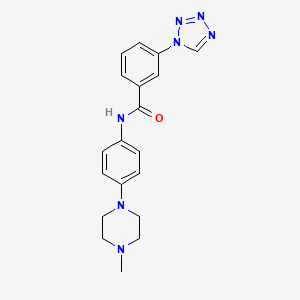

Tert-butyl 4-(dimethylamino)phenylcarbamate is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-(dimethylamino)phenylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The InChI code for Tert-butyl 4-(dimethylamino)phenylcarbamate is 1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 4-(dimethylamino)phenylcarbamate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.31 and a molecular formula of C13H20N2O2 .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

Synthesis of Biologically Active Intermediates : Tert-butyl 4-(dimethylamino)phenylcarbamate is an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao, Guo, Lan, & Xu (2017) discusses a rapid synthetic method for a similar compound, highlighting its significance in drug development (Zhao et al., 2017).

Asymmetric Mannich Reactions : Yang, Pan, & List (2009) describe the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via asymmetric Mannich reactions. This work illustrates the utility of tert-butyl carbamates in asymmetric synthesis, a crucial aspect of organic chemistry (Yang et al., 2009).

Chiral Amino Alcohol Synthesis : Jun (2011) conducted a study on synthesizing polydentate chiral amino alcohol from L-Phenyl Glycine, using 5-tert-butyl-2-(dimethylamino)benzaldehyde. This research demonstrates the role of tert-butyl carbamates in producing complex chiral molecules (Jun, 2011).

Catalysis and Complex Formation

Formation of Dinuclear Pd(II) Complexes : Siedle & Kersting (2006) report on the preparation and characterization of dinuclear Pd(II) complexes with tert-butyl carbamate derivatives. This highlights its role in forming metal complexes, which have applications in catalysis and material science (Siedle & Kersting, 2006).

Nitrone Equivalents in Organic Synthesis : Guinchard, Vallée, & Denis (2005) describe tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents. This research indicates the use of tert-butyl carbamates in synthesizing nitrone equivalents, important in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Photodetectors and Optical Properties

- Organic Photodetectors : Roslan, Abdullah, Majid, & Supangat (2018) investigated the use of tert-butyl carbamate derivatives in the fabrication of organic photodetectors, enhancing the responsiveness in the lower region of visible light. This showcases its potential in developing advanced photodetector technologies (Roslan et al., 2018).

Propriétés

IUPAC Name |

tert-butyl N-[4-(dimethylamino)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABNEWYWCBQBEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(dimethylamino)phenyl)carbamate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)

![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)

![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)

![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)